molecular formula C6H12O B11718540 5-Hexen-3-ol, (S)-

5-Hexen-3-ol, (S)-

Cat. No.: B11718540
M. Wt: 100.16 g/mol
InChI Key: UOGFCIYBLKSQHL-LURJTMIESA-N
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Description

5-Hexen-3-ol, (S)-: is an organic compound with the molecular formula C6H12O. It is a chiral alcohol with a double bond in its structure, making it an unsaturated alcohol. The (S)-enantiomer indicates that it has a specific three-dimensional arrangement, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production of 5-Hexen-3-ol typically involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hexen-3-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of 5-Hexen-3-ol can lead to the formation of saturated alcohols. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The hydroxyl group in 5-Hexen-3-ol can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.

    Reduction: Pd/C in the presence of hydrogen gas.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products:

    Oxidation: Formation of 5-hexenal or 5-hexen-3-one.

    Reduction: Formation of 5-hexanol.

    Substitution: Formation of 5-hexen-3-chloride or 5-hexen-3-bromide.

Scientific Research Applications

Chemistry:

  • 5-Hexen-3-ol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and natural product analogs.

Biology:

  • It is studied for its role in pheromone communication in insects. Certain species use 5-Hexen-3-ol as a signaling molecule to attract mates or mark territory.

Medicine:

  • Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

Industry:

  • 5-Hexen-3-ol is used in the flavor and fragrance industry due to its pleasant odor. It is a component in the formulation of perfumes and flavoring agents.

Mechanism of Action

The mechanism of action of 5-Hexen-3-ol varies depending on its application:

    In biological systems: It interacts with olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion.

    In chemical reactions: The hydroxyl group can act as a nucleophile, participating in various substitution and addition reactions. The double bond can undergo electrophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    3-Methyl-5-hexen-3-ol: Similar structure but with a methyl group at the third carbon.

    3-Ethyl-5-hexen-3-ol: Similar structure but with an ethyl group at the third carbon.

    5-Methyl-5-hexen-3-ol: Similar structure but with a methyl group at the fifth carbon.

Uniqueness:

  • The (S)-enantiomer of 5-Hexen-3-ol has a specific three-dimensional arrangement that can result in unique interactions with biological receptors and enzymes, making it distinct from its racemic or ®-enantiomer counterparts.

Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(3S)-hex-5-en-3-ol

InChI

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,6-7H,1,4-5H2,2H3/t6-/m0/s1

InChI Key

UOGFCIYBLKSQHL-LURJTMIESA-N

Isomeric SMILES

CC[C@@H](CC=C)O

Canonical SMILES

CCC(CC=C)O

Origin of Product

United States

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